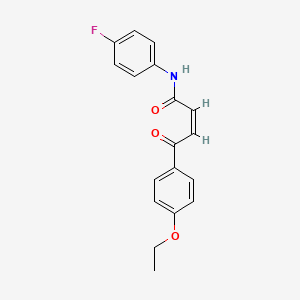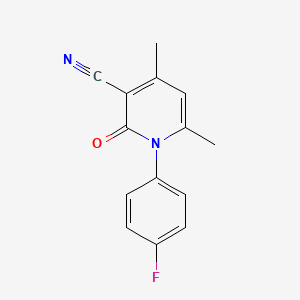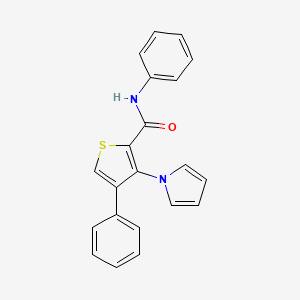
(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol: is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as a versatile intermediate in the preparation of various heterocyclic compounds .
Biology: Its pyrazole moiety is known to interact with biological targets, making it a valuable tool in drug discovery .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: Industrially, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it suitable for various applications in these sectors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol typically involves the reaction of appropriate pyrazole derivatives with suitable reagents.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions: (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines .
Wirkmechanismus
The mechanism of action of (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The pyrazole ring in the compound can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target .
Vergleich Mit ähnlichen Verbindungen
- (5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol
- (5-methyl-1H-pyrazol-3-yl)methanol
- (3-methyl-1H-pyrazol-5-yl)methanol
Uniqueness: (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol is unique due to the presence of both isopropyl and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
(1-methyl-5-propan-2-ylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)8-4-7(5-11)9-10(8)3/h4,6,11H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOSACINSQHHJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride](/img/structure/B2407272.png)


![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(isoxazol-5-yl)methanone](/img/structure/B2407276.png)
![3-[(3-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2407279.png)


![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2407285.png)
![3-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2407287.png)
![N-[2-[4-[2-(Cyclopentylamino)-2-oxoethyl]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2407290.png)
![4-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2407292.png)

![ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2407294.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2407295.png)
